2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound is a synthetic small molecule featuring a thiazole core substituted with a (4-chlorobenzyl)thio group at position 2 and an acetamide-linked 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 2. Its structural complexity arises from the integration of heterocyclic systems (thiazole and benzodioxin) and a sulfur-containing side chain, which collectively influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-14-3-1-13(2-4-14)11-27-20-23-16(12-28-20)10-19(24)22-15-5-6-17-18(9-15)26-8-7-25-17/h1-6,9,12H,7-8,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSPZQRXYMTFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated using PubChem’s molecular weight calculator.
Key Observations:
Thiazole vs. Thiazine Core: The thiazole core in the target compound and 17a provides a planar, aromatic system conducive to ATP-binding pocket interactions in kinases.
Substituent Effects: The 4-chlorobenzylthio group in the target compound increases steric bulk and hydrophobicity compared to 17a’s cyclopentylamino group, which may enhance selectivity for kinases with larger hydrophobic pockets. The benzodioxin-linked acetamide in both the target compound and 17a suggests a shared pharmacophore for targeting cyclin-dependent kinases (CDKs), though 17a’s carbonyl group (vs. the target’s thioether) may alter hydrogen-bonding patterns .
Research Findings and Mechanistic Insights
- The 4-chlorobenzylthio group may improve binding to CDK9’s allosteric site via hydrophobic interactions, though its larger size could reduce selectivity compared to 17a’s compact cyclopentylamino group .
- Metabolic Stability : The thioether linkage in the target compound is more metabolically stable than sulfonamide or ester analogs, as seen in related thiazole derivatives .
- Antimicrobial Potential: Unlike the thiazine-based acetamide (), the target compound lacks the 3-oxo group critical for inhibiting bacterial folate pathways, suggesting divergent therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including thioether formation and acetamide coupling. A common approach is:
Thiazole Core Formation : React 4-chlorobenzyl mercaptan with 2-bromo-thiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
Acetamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-thioether intermediate and 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Q. Critical Parameters :
- Reaction temperature (60–80°C for thioether formation).
- Solvent choice (polar aprotic solvents enhance coupling efficiency).
- Catalytic acid (e.g., glacial acetic acid) in condensation steps .
Table 1 : Synthetic Optimization Variables
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| Thioether | Base (K₂CO₃), solvent (DMF) | 70°C, 12 hrs, N₂ atmosphere |
| Coupling | Coupling agent (EDC), solvent | RT, 24 hrs, anhydrous DCM |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peak (e.g., [M+H]⁺ at m/z 489.55) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., ChemDraw or Gaussian) to resolve ambiguities in stereochemistry .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening :
- Anticancer Activity :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition :
- Kinase/Protease Assays : Use fluorogenic substrates (e.g., ATPase-Glo™ for kinase profiling) .
Table 2 : Example Bioactivity Data (Hypothetical)
| Assay Type | Target | Result (IC₅₀/MIC) |
|---|---|---|
| Anticancer (MTT) | HeLa | 12.5 µM |
| Antimicrobial | S. aureus | 8 µg/mL |
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize synthesis pathways?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian or ORCA software) .
- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts.
- ICReDD Workflow : Combine quantum chemistry (e.g., reaction barrier calculations) with experimental feedback loops to narrow conditions (e.g., solvent polarity, temperature) .
Case Study : DFT-guided optimization reduced side-product formation by 30% in thioether synthesis .
Q. How to apply Design of Experiments (DoE) for reaction optimization?
Methodological Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix .
- Response Surface Methodology (RSM) : Optimize yield and purity via central composite design (CCD).
- Critical Factors :
- Catalyst : 5–10 mol% of EDC.
- Solvent : Dichloromethane (DCM) vs. THF for coupling efficiency.
Q. Example DoE Table :
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | 5 | DCM | 72 |
| 2 | 40 | 10 | THF | 68 |
Statistical Analysis : ANOVA identifies solvent choice as the most significant factor (p < 0.05) .
Q. How to resolve contradictory biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) .
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., CLSI for antimicrobial tests) .
- Structural-Activity Analysis : Use QSAR models to identify substituents (e.g., 4-chlorobenzyl vs. 4-methoxy) impacting activity .
Case Example : Discrepancies in IC₅₀ values for anticancer activity were traced to differences in cell culture media (RPMI vs. DMEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
